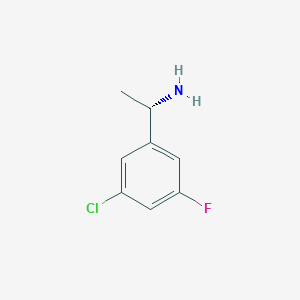

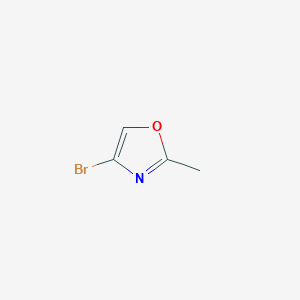

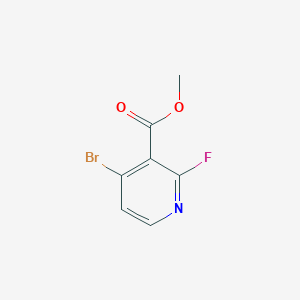

4-Bromo-2-methyloxazole

Descripción general

Descripción

“4-Bromo-2-methyloxazole” is a chemical compound . It is used in a palladium-catalyzed cross-coupling between heteroaryl carboxylic acids and aryl bromides leading to arylated heterocycles .

Synthesis Analysis

The synthesis of oxazole-based molecules like “4-Bromo-2-methyloxazole” often utilizes the van Leusen reaction, based on tosylmethylisocyanides (TosMICs) . This strategy is one of the most appropriate methods to prepare oxazole-based medicinal compounds .Molecular Structure Analysis

The molecular structure of “4-Bromo-2-methyloxazole” can be analyzed using various methods . The three major pathways for molecular structural changes that can occur include primary amino acid sequence changes, posttranslational modifications, and higher-order structural changes .Chemical Reactions Analysis

“4-Bromo-2-methyloxazole” can participate in various chemical reactions . For instance, it can be used in a palladium-catalyzed cross-coupling between heteroaryl carboxylic acids and aryl bromides leading to arylated heterocycles .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Bromo-2-methyloxazole” include a density of 1.7±0.1 g/cm³, boiling point of 271.7±13.0 °C at 760 mmHg, vapour pressure of 0.0±0.5 mmHg at 25°C, and an enthalpy of vaporization of 48.9±3.0 kJ/mol .Aplicaciones Científicas De Investigación

Synthesis of Oxazoles

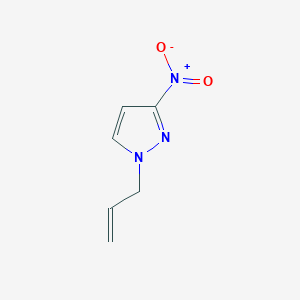

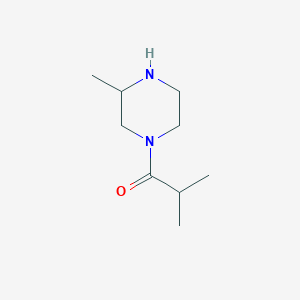

Oxazoles, including 4-Bromo-2-methyloxazole, are an important class of biologically active compounds in pharmaceutical chemistry . They are considered as the main structure of many biologically active compounds . The development of efficient and ecofriendly catalytic systems for the preparation of oxazole derivatives is a key research topic in organic synthesis .

Use of Magnetic Nanoparticles as Catalysts

Magnetic nanoparticles have been used as catalysts in the synthesis of various derivatives of oxazoles . These nanoparticles not only have high stability, but also their surface can be easily modified and an efficient catalyst can be prepared from this method .

Biological and Medicinal Properties

Oxazoles have been extensively studied for their many biological and pharmacological activities and are of significant importance in medicinal chemistry . Oxazole derivatives have been shown to exhibit a broad range of pharmacological properties, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities .

Drug Discovery

Due to their diverse biological activities, oxazoles are widely used in pharmaceutical chemistry . The synthesis and structural modification of N, O -heteroarenes, including 4-Bromo-2-methyloxazole, have attracted a large amount of attention from the synthetic community due to their many latent applications, which lead to additional research activity toward expanding new pharmaceuticals .

Research on Magnetically Recoverable Catalysts

Research on magnetically recoverable catalysts for the preparation of oxazole derivatives is a key research topic in organic synthesis . A series of magnetic nanocatalysts were reported for the synthesis of various derivatives of oxazoles .

Synthesis of Functionalized Oxazoles

Iron oxide magnetic nanoparticles (Fe 3 O 4 MNPs) have been used as a magnetically reusable catalyst for the preparation of functionalized oxazoles .

Safety and Hazards

Direcciones Futuras

The future directions for “4-Bromo-2-methyloxazole” could involve the development of alternate metal-free synthetic routes . This is due to the drawbacks associated with metal-catalyzed reactions such as high costs, low abundance, toxicity, significant generation of waste, and difficulty to separate from the reaction mixtures .

Propiedades

IUPAC Name |

4-bromo-2-methyl-1,3-oxazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrNO/c1-3-6-4(5)2-7-3/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBTACCRQDCKTJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CO1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-methyloxazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(3,4-Dichlorophenyl)methyl]-2-methylpiperazine](/img/structure/B3093163.png)

![2-Bromo-6-methoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol hydrochloride](/img/structure/B3093191.png)

![1-{[4-Chloro-3-(trifluoromethyl)phenyl]methyl}-1,4-diazepane](/img/structure/B3093215.png)

![5-[Amino(phenyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B3093249.png)